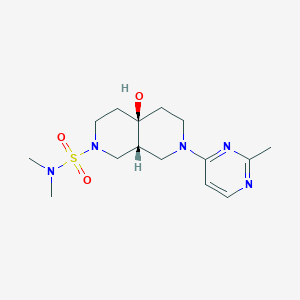![molecular formula C12H15N3O2S2 B5671274 5-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5671274.png)
5-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions, starting from various acids or acid derivatives. For example, the synthesis can be achieved through the cyclization of ibuprofen with thiosemicarbazide in the presence of POCl₃, leading to compounds with 1,3,4-thiadiazole moieties, as demonstrated in the synthesis of related ibuprofen-thiadiazole hybrid compounds (Channar et al., 2019). This process highlights the versatility of thiadiazole synthesis, adaptable to incorporate various substituents, including sulfonyl groups.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including the protonated form of the thiadiazole moiety, has been elucidated using single crystal X-ray diffraction, revealing discrete cations and anions in the crystalline phase. Vibrational analysis using FT-IR and FT-Raman spectroscopy, in conjunction with quantum chemical calculations, has been performed to understand the molecular structure better. This analysis confirms the presence of partial double bond character in the thiadiazole moiety, which is critical for understanding the compound's reactivity and interactions (Channar et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of 1,3,4-thiadiazole derivatives often involve nucleophilic substitutions and interactions with various reagents. For instance, the reaction with sulfonyl chlorides followed by nucleophilic attack can yield a range of sulfonamide derivatives, showcasing the chemical versatility of the thiadiazole ring. These reactions are pivotal for creating compounds with specific biological activities and physicochemical properties (Chen et al., 2010).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystallization in specific systems and the observation of various forms in the asymmetric unit can affect the compound's physical properties, including its stability and solubility. These aspects are crucial for the compound's application in different fields, including material science and pharmaceuticals (Channar et al., 2019).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are central to understanding the compound's behavior in chemical reactions and biological systems. The presence of sulfonyl and amino groups can lead to a variety of interactions, including hydrogen bonding and resonance stabilization, which are fundamental to the compound's chemical properties and its potential as a biological active molecule (Channar et al., 2019).
Eigenschaften
IUPAC Name |
5-[2-(3,4-dimethylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-8-3-4-10(7-9(8)2)19(16,17)6-5-11-14-15-12(13)18-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQYLKTHACJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,4S*)-1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5671197.png)
![1-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B5671210.png)

![(cyclopropylmethyl)[(5-nitro-2-thienyl)methyl]propylamine](/img/structure/B5671241.png)

![methyl 1-[3-(4-chlorophenyl)acryloyl]cyclohexanecarboxylate](/img/structure/B5671249.png)
![N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-3-yl)methyl]propanamide](/img/structure/B5671251.png)
![{(3R*,4R*)-4-(1-azepanylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5671256.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5671259.png)
![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5671268.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methoxypyridine](/img/structure/B5671272.png)
![1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol](/img/structure/B5671273.png)
![2-phenyl-5-[(3-phenylisoxazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5671281.png)